Product packaging for Methyl 2-chloro-3-hydroxybenzoate(Cat. No.:CAS No. 1125632-11-2)

Methyl 2-chloro-3-hydroxybenzoate

Cat. No.: B1404071
CAS No.: 1125632-11-2
M. Wt: 186.59 g/mol
InChI Key: GREOJHHAAXRYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a broad class of organic compounds that are derivatives of benzoic acid. They are characterized by the presence of a benzene (B151609) ring attached to a carboxyl group, where the acidic proton has been replaced by an alkyl or aryl group. masterorganicchemistry.com The substituents on the benzene ring, such as halogens, hydroxyl groups, and alkyl chains, significantly influence the chemical and physical properties of these esters. athabascau.ca These modifications can alter the molecule's reactivity, solubility, and electronic properties, making substituted benzoate esters valuable as intermediates in the synthesis of a wide array of organic molecules. masterorganicchemistry.comathabascau.ca

Methyl 2-chloro-3-hydroxybenzoate is a prime example of a polysubstituted benzoate ester, where the interplay of the chloro, hydroxyl, and methyl ester groups dictates its reactivity and potential applications. The chlorine atom acts as an electron-withdrawing group, influencing the acidity of the phenolic proton and the reactivity of the aromatic ring. The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the methyl ester provides a site for hydrolysis or transesterification. masterorganicchemistry.commasterorganicchemistry.com

Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic placement of functional groups in this compound makes it a valuable precursor in multi-step organic syntheses. The hydroxyl and chloro substituents can be selectively modified or can direct further reactions on the aromatic ring, allowing for the construction of intricate molecular frameworks. For instance, the hydroxyl group can be alkylated or acylated, and the chlorine atom can participate in cross-coupling reactions, paving the way for the synthesis of diverse and complex target molecules.

In the realm of medicinal chemistry, the benzoate scaffold is a common feature in many biologically active compounds. prepchem.com The introduction of substituents like chlorine and hydroxyl groups can modulate the pharmacological profile of a molecule, affecting its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. athabascau.ca While direct biological studies on this compound are not extensively documented, its role as an intermediate suggests its contribution to the synthesis of novel compounds with potential therapeutic applications. For example, various substituted benzoate esters have been investigated for their potential as apoptotic agents and local anesthetics.

Current Research Landscape and Knowledge Gaps

The current research landscape for substituted benzoate esters is vibrant, with ongoing efforts to develop new synthetic methodologies and explore their applications in materials science and drug discovery. iajpr.com The focus is often on creating novel derivatives with tailored properties for specific applications.

However, with respect to this compound specifically, there appear to be knowledge gaps in the scientific literature. While its synthesis is achievable through established methods, detailed studies on its reactivity and its full potential as a synthetic intermediate are not widely published. Furthermore, there is a lack of comprehensive research into the biological activities of this particular compound and its direct derivatives. This suggests that there are untapped opportunities for further investigation into the unique properties and potential applications of this compound, particularly in the synthesis of novel bioactive molecules and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO3 B1404071 Methyl 2-chloro-3-hydroxybenzoate CAS No. 1125632-11-2

Properties

IUPAC Name

methyl 2-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREOJHHAAXRYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738305
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125632-11-2
Record name Methyl 2-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Methyl 2 Chloro 3 Hydroxybenzoate

Synthetic Routes and Reaction Conditions

The creation of Methyl 2-chloro-3-hydroxybenzoate hinges on the precise and controlled introduction of its three key functional groups—a methyl ester, a chlorine atom, and a hydroxyl group—onto a benzene (B151609) ring. The order and method of these introductions define the synthetic route.

Esterification Reactions for Methyl Benzoate (B1203000) Formation

A primary method for synthesizing the methyl ester component of the target molecule is through the Fischer esterification of the corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid. This acid-catalyzed reaction typically employs an excess of methanol to drive the equilibrium towards the ester product.

For instance, a common procedure involves refluxing 2-chloro-3-hydroxybenzoic acid with dry methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. prepchem.com The reaction's progress is monitored, and upon completion, the excess methanol is removed under reduced pressure. The resulting crude ester is then purified, often by extraction and recrystallization, to yield the final product. prepchem.com The use of a non-quaternizable tertiary amine in the presence of a halogenated compound can also facilitate the esterification of hydroxybenzoic acids. google.com

The table below outlines a typical set of conditions for this esterification process.

ReactantsCatalystSolventConditionsYield
5-chloro-2-hydroxybenzoic acid, MethanolConc. H2SO4MethanolReflux, 46 hours94.8%

This interactive table provides a summary of a representative esterification reaction. prepchem.com

Halogenation Strategies for Regioselective Chlorination

The regioselective introduction of a chlorine atom at the 2-position of the benzene ring is a critical step. This can be accomplished through the chlorination of a suitable precursor, such as a 3-hydroxybenzoic acid derivative.

Direct chlorination of 3-hydroxybenzoic acid presents a viable route to 2-chloro-3-hydroxybenzoic acid, the immediate precursor to the target ester. In one documented synthesis, chlorine gas is bubbled through a methanolic solution of 3-hydroxybenzoic acid at a very low temperature (-60°C). prepchem.com This low temperature is crucial for controlling the reaction's selectivity. Following the reaction, the mixture is warmed, diluted with water, and the product is isolated through recrystallization. prepchem.com

Protecting groups can also be employed to direct the chlorination. For example, the acetylation of 4-amino-2-hydroxy-benzoic acid allows for the selective dichlorination at the 3 and 5 positions, after which the acetyl group can be removed. researchgate.net

The following table summarizes the conditions for the direct chlorination of 3-hydroxybenzoic acid.

ReactantReagentSolventTemperature
3-hydroxybenzoic acidChlorine gasMethanol< -60°C

This interactive table details the conditions for a specific chlorination reaction. prepchem.com

Hydroxylation Techniques for Phenolic Moiety Introduction

Introducing the hydroxyl group onto a pre-chlorinated benzene ring is another key synthetic strategy. This can be achieved through various hydroxylation methods. While direct hydroxylation can be challenging, a common approach involves the diazotization of an amino group, followed by hydrolysis.

For example, a synthetic pathway could start with a chlorinated aminobenzoic acid derivative. The amino group is converted to a diazonium salt using a reagent like sodium nitrite in an acidic medium. orgsyn.org This diazonium salt is then hydrolyzed, typically by heating in an aqueous solution, to introduce the hydroxyl group. This method is particularly useful when the desired substitution pattern is not easily accessible through direct electrophilic substitution.

Alternative Precursor-Based Syntheses

Synthesizing this compound can also commence from precursors that already contain some of the required functional groups in a different form.

An alternative route begins with 2-chloro-3-hydroxybenzaldehyde. sigmaaldrich.comsigmaaldrich.com This aldehyde can be oxidized to the corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate or chromic acid. Once the carboxylic acid is formed, it can be esterified with methanol as described in section 2.1.1 to yield the final product, this compound. This multi-step process offers an alternative pathway when the starting aldehyde is readily available.

Via Functional Group Transformations of Related Compounds

A primary and logical synthetic route to this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid. This precursor acid can be synthesized from commercially available 3-hydroxybenzoic acid. The synthesis involves the direct chlorination of 3-hydroxybenzoic acid. In a typical procedure, chlorine gas is bubbled through a solution of 3-hydroxybenzoic acid in methanol at low temperatures (e.g., below -60°C) to achieve regioselective chlorination at the 2-position. prepchem.com

Once the 2-chloro-3-hydroxybenzoic acid is obtained, the subsequent step is the esterification of the carboxylic acid functionality to yield the methyl ester. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid in an excess of methanol, which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as concentrated sulfuric acid or hydrogen chloride. The reaction is driven to completion by the large excess of methanol. A similar methodology has been successfully employed for the synthesis of related compounds like Methyl 5-chloro-2-hydroxybenzoate, where the corresponding acid was refluxed in dry methanol with concentrated sulfuric acid to afford a high yield of the ester. prepchem.com

Table 1: Synthesis of this compound via Esterification

ReactantReagentCatalystSolventReaction ConditionProduct
2-chloro-3-hydroxybenzoic acidMethanolConc. H₂SO₄MethanolRefluxThis compound

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the esterification of 2-chloro-3-hydroxybenzoic acid are influenced by several reaction parameters. Key factors include temperature, reaction time, and the concentration of the catalyst. For Fischer esterification, the reaction is an equilibrium process. chemguide.co.uk To maximize the yield of the ester, it is crucial to shift the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol (methanol) and/or by removing the water formed during the reaction.

The temperature of the reaction is another critical parameter. While higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For the synthesis of similar substituted benzoates, refluxing in methanol is a common practice. prepchem.com The duration of the reaction is also important; the reaction is typically monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed.

Catalytic Approaches in Synthesis

Acid catalysis is central to the Fischer-Speier esterification of 2-chloro-3-hydroxybenzoic acid. chemguide.co.ukyoutube.com Strong protic acids like sulfuric acid and hydrochloric acid are the most common catalysts. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. youtube.com The choice of catalyst can influence the reaction rate and yield. While effective, the use of strong mineral acids can sometimes lead to charring or other side reactions, especially with sensitive substrates. The amount of catalyst used is typically a small fraction of the reactants, as it is regenerated during the reaction cycle.

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by its three principal functional groups: the methyl ester, the hydroxyl group, and the chloro substituent on the aromatic ring.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uklumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a dilute aqueous acid and heat, the ester undergoes hydrolysis to yield 2-chloro-3-hydroxybenzoic acid and methanol. This reaction is the reverse of Fischer esterification and is also an equilibrium process. chemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification, also results in the formation of 2-chloro-3-hydroxybenzoic acid. lumenlearning.commasterorganicchemistry.com The initial reaction with the base is irreversible as it forms the carboxylate salt, which is resistant to nucleophilic attack by the alcohol. masterorganicchemistry.com This process is often referred to as saponification. masterorganicchemistry.com

Transesterification is another important reaction of esters, where the alkoxy group of the ester is exchanged with the alkoxy group of another alcohol. youtube.com For this compound, reaction with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the formation of the corresponding ethyl ester and methanol.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for further functionalization.

Alkylation : The hydroxyl group can be alkylated to form an ether. This is typically achieved by reacting the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, in the presence of a base. The base, such as sodium hydroxide or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a Williamson-like ether synthesis. byjus.com The presence of the ester group may require careful selection of reaction conditions to avoid its hydrolysis.

Acylation : The hydroxyl group can also be acylated to form an ester. This reaction is typically carried out using an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base such as pyridine. ncerthelp.comorganic-chemistry.org The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. ncerthelp.com This reaction would convert the hydroxyl group into an acetoxy group, for example. The reactivity of the hydroxyl group towards acylation is a common feature of phenols. 4college.co.uk

Hydrogen Bonding Interactions and their Influence on Reactivity

The molecular structure of this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds, which can significantly influence its physical properties and chemical reactivity. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester and the chlorine atom can act as hydrogen bond acceptors.

Intramolecularly, a hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the ester group. This interaction can lead to a more planar conformation of the molecule. In similar molecules, like methyl 2-hydroxy-3-nitrobenzoate, an intramolecular O—H⋯O hydrogen bond between the hydroxyl and carboxylate groups contributes to an approximately planar molecular structure. researchgate.net This planarity can affect the molecule's reactivity by altering the steric accessibility of the reactive sites.

Reactions Involving the Chlorine Substituent

The chlorine atom on the aromatic ring is a key site for various chemical transformations, enabling the introduction of new functional groups.

Nucleophilic Aromatic Substitution Reactions

Aryl halides like this compound can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from SN1 and SN2 mechanisms. chemistrysteps.commsu.edu In this process, a nucleophile attacks the electron-deficient aromatic ring, leading to the substitution of the chlorine atom. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. msu.eduopenstax.org These groups help to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the hydroxyl and methyl ester groups influence the electron density of the ring, thereby affecting the feasibility and rate of these reactions. A variety of strong nucleophiles, including hydroxides, alkoxides, and amines, can be employed in these transformations. chemistrysteps.com

Reaction Type Key Features Intermediate
Nucleophilic Aromatic Substitution (SNAr)Occurs on electron-poor aromatic rings with a good leaving group.Meisenheimer complex (a resonance-stabilized carbanion). openstax.orglibretexts.org
Rate is enhanced by electron-withdrawing groups ortho/para to the leaving group. msu.eduopenstax.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine substituent of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org The Suzuki-Miyaura coupling is valued for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. libretexts.org

In a typical Suzuki-Miyaura reaction, a palladium catalyst, often with phosphine or N-heterocyclic carbene (NHC) ligands, is used in the presence of a base. nih.gov The reaction has been successfully applied to a wide range of aryl and vinyl halides, including chlorides, which are often less reactive than bromides or iodides. libretexts.org The specific choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields for the coupling of this compound with various boronic acids. nih.gov

Cross-Coupling Reaction Catalyst/Reagents Bond Formed
Suzuki-Miyaura CouplingPalladium catalyst, Base, Organoboron compoundCarbon-Carbon

Reactions of the Aromatic Ring

The aromatic ring of this compound is susceptible to attack by both electrophiles and strong bases, leading to substitution or metalation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com The existing substituents on the benzene ring, namely the chlorine, hydroxyl, and methyl ester groups, direct the position of the incoming electrophile.

Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. libretexts.org

Deactivating groups withdraw electron density, making the ring less nucleophilic and decreasing the reaction rate. libretexts.org

Substituent Effect on Reactivity Directing Effect
-OHActivatingOrtho, Para
-ClDeactivatingOrtho, Para
-COOCH₃DeactivatingMeta
Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol. organic-chemistry.org

For this compound, both the hydroxyl group and the ester group could potentially act as DMGs. However, the acidic proton of the hydroxyl group would be abstracted first by the strong base. To utilize the directing ability of other groups, the hydroxyl group would need to be protected. The carboxylate group, formed by deprotonation of a carboxylic acid, has been shown to be an effective DMG. organic-chemistry.org Similarly, related functional groups like amides and carbamates are strong DMGs. harvard.eduresearchgate.net By choosing the appropriate directing group and reaction conditions, it is possible to achieve selective metalation at specific positions on the aromatic ring of derivatives of this compound.

Derivatization for Enhanced Reactivity and Specific Applications

The core structure of this compound can be chemically modified, or derivatized, to alter its properties for specific research or synthetic applications. Derivatization involves introducing new functional groups onto the molecule, which can enhance its reactivity, change its solubility, or enable it to participate in a broader range of chemical reactions.

Common derivatization strategies for phenolic compounds like this compound include reactions at the hydroxyl (-OH) and aromatic ring positions. For instance, the introduction of a formyl group (-CHO) onto the benzene ring is a key transformation. The synthesis of a related compound, methyl 5-chloro-3-formyl-2-hydroxybenzoate, is achieved by dissolving 5-chloro-3-formyl-2-hydroxybenzoic acid in methanol and treating it with hydrogen chloride and thionyl chloride. prepchem.com This process, known as formylation, introduces an aldehyde group, which is a versatile precursor for synthesizing more complex molecules.

Another significant derivatization is the introduction of an amino group (-NH2), leading to compounds like Methyl 3-amino-5-chloro-2-hydroxybenzoate. chemicalbook.com This is typically achieved through the reduction of a nitro group (-NO2) that has been previously introduced to the aromatic ring. Amino-substituted benzoates are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

These derivatization reactions provide access to a wider array of molecules with tailored properties, starting from the basic this compound framework.

Reaction Type Reagents Functional Group Added Resulting Derivative Example Reference
FormylationHydrogen chloride, Thionyl chloride in Methanol-CHO (Formyl)Methyl 5-chloro-3-formyl-2-hydroxybenzoate prepchem.com
Amination (via Nitration/Reduction)N/A (General method)-NH2 (Amino)Methyl 3-amino-5-chloro-2-hydroxybenzoate chemicalbook.com

Purification and Isolation Techniques

The synthesis of this compound and its derivatives invariably produces a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification and isolation techniques are essential to obtain the compound in high purity. The most common methods employed are chromatography and recrystallization.

Chromatography is a powerful technique for separating the components of a mixture. The choice of chromatographic method depends on the scale of the purification and the required purity level.

Column Chromatography is a preparative technique used to purify larger quantities of a compound. In this method, the crude product is dissolved in a minimal amount of solvent and loaded onto a vertical column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different components of the mixture travel through the column at different rates based on their polarity and affinity for the stationary phase. The separated components are collected in fractions as they exit the column.

High-Performance Liquid Chromatography (HPLC) is an analytical and preparative technique that offers higher resolution and faster separation times than traditional column chromatography. It operates on the same principles but uses high pressure to force the solvent through a column packed with smaller particles. HPLC is often used to assess the purity of a sample and can also be used for purification on a smaller scale. The availability of HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) data for related compounds like Methyl 3-chloro-2-hydroxybenzoate and Methyl 5-bromo-3-hydroxy-2-methylbenzoate underscores the utility of these methods in the analysis and purification of this class of compounds. ambeed.comambeed.com

Technique Principle Primary Use Stationary Phase Example
Column ChromatographySeparation based on differential adsorption to a solid stationary phase.Preparative purification (milligrams to grams).Silica Gel
High-Performance Liquid Chromatography (HPLC)High-pressure separation with smaller particles for higher resolution.Analytical purity assessment and small-scale purification.C18-modified silica

Recrystallization is a fundamental technique for purifying solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solution (as they are either more soluble or present in smaller amounts). The pure crystals are then collected by filtration.

In the synthesis of the precursor 2-Chloro-3-hydroxybenzoic acid, a two-step recrystallization process is used for purification. prepchem.com The solid is first recrystallized from water, followed by a second recrystallization from a mixture of benzene and acetone to achieve the desired purity. prepchem.com The choice of solvent is critical and is determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step Description Solvent System Example (for precursor) Reference
1Dissolve crude solid in a minimum of hot solvent.Water prepchem.com
2Cool the solution slowly to allow crystal formation.N/A prepchem.com
3Filter the purified crystals from the cold solvent.N/A prepchem.com
4 (Optional)Repeat the process with a different solvent system for higher purity.Benzene containing Acetone prepchem.com

Advanced Spectroscopic and Computational Characterization of this compound in Academic Research

The intricate molecular architecture of this compound has been the subject of advanced spectroscopic and computational analysis within the academic community. These studies provide a deep understanding of its structural and electronic properties. This article delves into the detailed characterization of this compound using state-of-the-art vibrational and nuclear magnetic resonance spectroscopy techniques.

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in Complex Molecule Synthesis

The reactivity of the hydroxyl and chloro substituents, along with the ester moiety on the benzene (B151609) ring, allows Methyl 2-chloro-3-hydroxybenzoate to serve as a versatile building block for more complex molecules.

This compound has been utilized as a foundational reagent in the synthesis of complex heterocyclic structures. Specifically, it serves as a precursor in the preparation of octahydropyrido[1,2-a]pyrazines. google.comgoogle.com In this context, the hydroxyl group of this compound is typically converted into a triflate group. This transformation makes the position highly reactive and susceptible to subsequent coupling reactions, which are essential steps in forming the final heterocyclic ring system.

The role of this compound as a precursor for pharmaceutical intermediates is directly linked to its application in synthesizing complex heterocycles with biological activity. google.comgoogle.com It is a documented starting material in the synthesis of a class of compounds known as octahydropyrido[1,2-a]pyrazines, which have been investigated as inhibitors of the enzyme monoacylglycerol lipase (MAGL). google.comgoogle.com MAGL inhibitors are a promising therapeutic strategy for treating neuroinflammation, neurodegenerative diseases, pain, cancer, and certain mental disorders. google.com

The synthesis involves reacting this compound to create a more complex intermediate, which is then elaborated through several steps to yield the final active pharmaceutical ingredient. google.comgoogle.com

Use of this compound in Pharmaceutical Intermediate Synthesis
Starting MaterialReagentsProduct ClassTherapeutic TargetReference
This compound1. Triethylamine (TEA) 2. N-Phenyl-bis(trifluoromethanesulfonimide)Octahydropyrido[1,2-a]pyrazinesMonoacylglycerol lipase (MAGL) google.comgoogle.com

Based on available research, there is no specific information detailing the use of this compound as an intermediate in the synthesis of agrochemicals.

Current literature does not provide specific examples or research findings on the application of this compound in the synthesis of dyes and pigments.

Catalytic Applications and Ligand Design

The potential for a molecule to be used in catalysis often depends on its ability to coordinate with metal centers, forming stable and reactive complexes.

There is no information available in the surveyed scientific literature to indicate that this compound is used either as a ligand in catalyst design or in other direct catalytic applications involving metal-catalyzed organic transformations.

As a Ligand Component in Coordination Chemistry

The molecular architecture of this compound makes it a promising candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. The suitability of a compound to act as a ligand is determined by the presence of donor atoms (like oxygen or nitrogen) that can share lone pairs of electrons with a metal center.

This compound possesses two potential donor sites: the oxygen atom of the hydroxyl (-OH) group and the carbonyl oxygen of the ester (-COOCH₃) group. The phenolic hydroxyl group, upon deprotonation, becomes a negatively charged oxygen donor, which can form a strong bond with a metal ion. Simultaneously, the carbonyl oxygen can coordinate as a neutral donor. This ability to bind to a metal center through two or more atoms classifies it as a potential chelating ligand, which can form stable ring structures with the metal ion.

While specific research detailing the coordination complexes of this compound is not extensively documented, the behavior of analogous hydroxybenzoic acid derivatives is well-studied. For instance, various substituted salicylic (B10762653) acids and other hydroxybenzoic acids readily form stable complexes with a wide range of metal ions acs.org. These complexes have applications in catalysis, materials science, and analytical chemistry. The presence of the chloro-substituent on the benzene ring of this compound can further influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex.

Table 1: Potential Coordination Sites of this compound

Functional Group Donor Atom Coordination Mode
Hydroxyl (-OH) Oxygen Anionic (upon deprotonation)

Material Science Applications

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester group, makes it a valuable monomer for the synthesis of advanced polymers and functional materials.

Molecules that contain both a hydroxyl and a carboxylic acid (or its ester derivative) functionality are classic precursors for the synthesis of polyesters. This polymerization typically occurs through a step-growth polycondensation reaction, where the hydroxyl group of one monomer molecule reacts with the ester group of another, leading to the formation of an ester linkage and the elimination of a small molecule, in this case, methanol (CH₃OH).

The repeated formation of these ester bonds results in a long-chain polyester. The general scheme for this type of polymerization is as follows:

n(HO-Ar(Cl)-COOCH₃) → H-[O-Ar(Cl)-CO]n-OCH₃ + (n-1)CH₃OH

Where Ar represents the benzene ring.

The synthesis of aromatic polyesters from various hydroxybenzoic acids is a well-established field, leading to high-performance materials known for their thermal stability and mechanical strength google.com. Copolyesters incorporating chloro-substituted hydroxybenzoic acids have also been synthesized, demonstrating the viability of using such monomers acs.org. Research on other functionalized hydroxybenzoates has shown that they can be successfully polymerized to create materials with tailored properties, such as antimicrobial activity nih.gov. Although specific studies on the homopolymerization of this compound are not widely reported, its structure contains the necessary reactive groups to participate in such polymerization reactions, positioning it as a potential building block for novel polyesters.

The incorporation of this compound as a monomeric unit into a polymer backbone can be a strategic approach to developing functional materials with specific, desirable properties. The substituents on the aromatic ring play a crucial role in defining the characteristics of the resulting material.

Influence of the Chlorine Atom: The presence of a chlorine atom can impart several key functionalities to a polymer:

Flame Retardancy: Halogenated compounds are known to act as flame retardants. The chlorine atom can interfere with the radical chain reactions that occur during combustion, thereby reducing the material's flammability google.com.

Enhanced Thermal and Chemical Stability: The strong carbon-chlorine bond can increase the polymer's resistance to high temperatures and chemical attack.

Modified Solubility and Intermolecular Interactions: The electronegativity and size of the chlorine atom can alter the polymer's polarity and packing, influencing its solubility in various solvents and its interactions with other materials.

Influence of Functional Groups: The hydroxyl and ester groups, in addition to their role in polymerization, can be leveraged for further material functionalization.

Post-Polymerization Modification: Any unreacted hydroxyl or terminal ester groups can serve as handles for grafting other molecules onto the polymer chain. This allows for the tailoring of surface properties, such as hydrophilicity or biocompatibility nih.gov.

Inherent Functionality: Phenolic compounds are known for their antioxidant and antimicrobial properties taylorandfrancis.comrug.nlresearchgate.net. Polymers incorporating these structures may exhibit these beneficial characteristics, making them suitable for biomedical or packaging applications.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Methanol

Biological and Biomedical Research Applications

Structure-Activity Relationship (SAR) Studies of Derivatives.google.com

The biological activity of derivatives of Methyl 2-chloro-3-hydroxybenzoate is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, are crucial in optimizing the therapeutic potential of these compounds.

Researchers actively modify the core structure of this compound to enhance its efficacy against specific biological targets. These modifications often involve reactions at the hydroxyl and ester functionalities, as well as substitutions on the aromatic ring. For instance, the hydroxyl group can be etherified or esterified to produce a library of derivatives. google.com

One common modification is the etherification of the hydroxyl group. For example, reacting this compound with ethyl iodide in the presence of a base like potassium carbonate results in the formation of Methyl 2-chloro-3-ethoxybenzoate. google.com This modification can alter the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with intracellular targets.

Another synthetic route involves the amidation of the corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid, which can be derived from the methyl ester. vulcanchem.com This leads to the formation of 2-chloro-3-hydroxybenzamides, a class of compounds with their own unique biological profiles. vulcanchem.com

The following table summarizes some common modifications of this compound and the resulting derivatives:

Table 1: Modifications of this compound
Reaction Type Reagents Resulting Derivative
Etherification Ethyl iodide, Potassium carbonate Methyl 2-chloro-3-ethoxybenzoate
Amidation (of the corresponding acid) Ethylamine, DCC 2-Chloro-3-hydroxy-N-ethylbenzamide

The substituents on the benzene (B151609) ring of this compound and its derivatives play a pivotal role in determining their biological activity. google.com

Chloro Group: The chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. Its position at C2, ortho to the ester and meta to the hydroxyl group, can affect the acidity of the hydroxyl group and the reactivity of the entire molecule. This can be critical for binding to target proteins and enzymes.

Hydroxyl Group: The hydroxyl group is a key functional group that can act as both a hydrogen bond donor and acceptor. This ability to form hydrogen bonds is often essential for the specific recognition and binding of a molecule to its biological target. The presence and position of the hydroxyl group can dictate the compound's mechanism of action.

Ester Group: The methyl ester group can influence the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). It can also be a site for metabolic transformation, where it is hydrolyzed by esterases in the body to the corresponding carboxylic acid. This bioactivation can be a deliberate strategy in drug design.

The interplay of these substituents creates a unique chemical entity with a specific three-dimensional structure and electronic distribution, which in turn governs its interaction with biological macromolecules and ultimately its pharmacological response. google.com

Pharmacological Research and Therapeutic Potential of Derivatives

Derivatives of this compound have been investigated for a variety of pharmacological activities, demonstrating their potential as lead compounds in drug discovery.

Substituted chlorohydroxybenzoic acid derivatives have shown promise as antimicrobial agents. The presence of the chloro and hydroxyl groups is often associated with the ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes. While specific studies on the antimicrobial activity of this compound derivatives are emerging, the broader class of substituted benzoates has a well-documented history of antimicrobial applications. vulcanchem.com

The development of novel anticancer agents is a major focus of medicinal chemistry. Derivatives of this compound have been explored for their potential to inhibit the growth of cancer cells. google.com One area of interest is their ability to act as glucose uptake inhibitors. google.com Cancer cells often exhibit increased glucose metabolism, and therefore, inhibiting glucose transporters like GLUT1 and GLUT3 is a potential therapeutic strategy. google.com Compounds derived from this compound have been synthesized and evaluated for their ability to modulate glucose transport. google.com

The following table highlights a derivative of this compound and its role in anticancer research:

Table 2: Anticancer Research with a this compound Derivative
Derivative Target Therapeutic Rationale
Methyl 2-chloro-3-ethoxybenzoate (and related compounds) Glucose Transporters (e.g., GLUT1, GLUT3) Inhibition of glucose uptake in cancer cells to disrupt their metabolism and growth. google.com

Chronic inflammation is implicated in a wide range of diseases. Derivatives of this compound are being investigated for their anti-inflammatory potential. google.com The mechanism of action may involve the modulation of inflammatory pathways. For example, by inhibiting glucose uptake in activated immune cells, these compounds could potentially curb the secretion of inflammatory cytokines. google.com The structural similarities to other anti-inflammatory agents also suggest that these derivatives could interact with key enzymes or receptors involved in the inflammatory cascade.

Neuroprotective Effects of Derivatives

Derivatives of hydroxybenzoic acid have demonstrated significant neuroprotective properties. For instance, certain benzoic acid derivatives are being explored as inhibitors of the striatal-enriched protein tyrosine phosphatase (STEP), a key enzyme implicated in neurodegenerative diseases. nih.gov One such derivative, compound 14b , has shown the ability to prevent cell death and reduce the accumulation of reactive oxygen species (ROS) in neuronal cells. nih.gov Mechanistically, this compound was found to upregulate the anti-apoptotic protein BCL-2 while downregulating the pro-apoptotic proteins BAX and cleaved caspase-3, thereby inhibiting apoptosis. nih.gov Furthermore, it offered neuroprotection to primary cortical neurons under conditions of oxygen-glucose deprivation/reoxygenation, a model for ischemic stroke. nih.gov

Similarly, 4-hydroxybenzoic acid (4-HB) has been shown to inhibit the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease. nih.gov This action helps in reducing the formation of toxic protein aggregates and their spread between cells. nih.gov The neuroprotective effects of these derivatives are often linked to their ability to modulate cellular signaling pathways involved in inflammation and cell survival. nih.govnih.gov

Other Reported Biological Activities

Beyond neuroprotection, derivatives of benzoic acid exhibit a wide array of other biological activities.

Biological ActivityCompound/Derivative ClassKey FindingsReference(s)
Antiviral Substituted BenzimidazolesCompounds 5 and 6 showed selective activity against vaccinia virus and Coxsackie virus B4. nih.gov
AdamantylphthalimidesCompounds 3 and 5 displayed minor activity against cytomegalovirus and varicella-zoster virus, though with limited selectivity. nih.gov
Antifungal Substituted BenzimidazolesCompounds 3 , 11 , and 13 were active against Aspergillus niger, while compounds 5 , 11 , and 12 were effective against Candida albicans. nih.gov
Antimutagenic N-(2-carboxyethyl)chitosanExhibited protective, concentration-dependent antigenotoxic activity against mutagens like acridine (B1665455) orange and ofloxacin. nih.gov The mechanism is believed to involve antioxidant activity and interaction with the cell membrane to prevent mutagen entry. nih.gov nih.gov
Antioxidant N-(2-carboxyethyl)chitosanDemonstrated antioxidant properties that contribute to its antimutagenic effects against certain mutagens. nih.gov nih.gov
Nematicidal Not explicitly found in the provided search results.

Mechanism of Action Studies (of Derivatives)

Understanding how these derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with specific biological targets and their ability to modulate cellular pathways.

Interaction with Biological Targets (e.g., Receptors, Enzymes)

A significant mechanism of action for many bioactive benzoic acid derivatives is the inhibition of enzymes. As mentioned, certain derivatives act as inhibitors of protein-tyrosine phosphatases (PTPs) like STEP, which are crucial regulators of signal transduction. nih.govnih.gov For example, 2-(oxalylamino)-benzoic acid (OBA) has been identified as a competitive inhibitor of several PTPs. nih.gov X-ray crystallography has revealed that OBA binds to the active site of PTP1B, mimicking the natural substrate and forming hydrogen bonds with the PTP signature motif. nih.gov

In the context of sensory perception, methyl p-hydroxybenzoate has been found to activate TRPA1 channels, which are involved in pain sensation. nih.gov This activation leads to an influx of calcium ions in sensory neurons, demonstrating a direct interaction with an ion channel receptor. nih.gov

Cellular Pathway Modulation

The neuroprotective and anti-inflammatory effects of hydroxybenzoic acid derivatives are often achieved through the modulation of key cellular signaling pathways. For instance, 4-hydroxybenzoic acid can modulate the expression of inflammatory genes by impacting the Myd88 signaling pathway, leading to a reduction in pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov

Phytochemicals, including phenolic acids, can activate neuroprotective gene expression by binding to receptors of neurotrophic factors and initiating downstream signaling cascades involving kinases like PI3K/Akt and ERK1/2. researchgate.net These pathways ultimately lead to the phosphorylation of the CREB protein, which in turn increases the transcription of genes that promote cell survival. researchgate.net Furthermore, some phytochemicals can activate the Keap-Nrf2-antioxidant response element pathway, boosting the expression of antioxidant enzymes. researchgate.net In the context of neurodegenerative diseases, compounds like quercetin (B1663063) can regulate the hyperphosphorylation of the tau protein through the PI3K/Akt/GSK3β signaling pathway and inhibit apoptosis by activating NF-κB p65. nih.gov

Enzymatic Transformations and Biodegradation Studies

The environmental fate of chlorinated aromatic compounds like this compound is of significant interest. Microorganisms have evolved diverse enzymatic strategies to break down these often-recalcitrant molecules.

Microbial Degradation Pathways

The biodegradation of halogenated aromatic compounds is a multi-step process, often involving upper, middle, and lower metabolic pathways. researchgate.net The key and most challenging step is often dehalogenation, the removal of the halogen substituent. researchgate.netnih.gov

Dehalogenation: Enzymes known as dehalogenases are responsible for cleaving the carbon-halogen bond. nih.gov This can occur through various mechanisms, including oxidative, reductive, and hydrolytic processes. For chlorinated benzenes, aerobic bacteria can initiate degradation using dioxygenases, which leads to the formation of chlorocatechols. nih.gov These intermediates are then further metabolized, ultimately leading to carbon dioxide and chloride ions. nih.gov Under anaerobic conditions, reductive dehalogenation is more common, where higher chlorinated benzenes are converted to less chlorinated forms by halorespiring bacteria like Dehalococcoides. nih.govnih.gov

Degradation of 3-Chlorobenzoic Acid (a related compound): The degradation of 3-chlorobenzoic acid (3-CBA) has been studied in various bacteria and can proceed through several pathways. nih.gov The most common is the chlorocatechol pathway, initiated by a dioxygenase that converts 3-CBA to a (chloro)catechol, which is then channeled into central metabolism. nih.gov Alternative pathways involve intermediates like 4-hydroxybenzoate (B8730719) (4-HB) or 3-hydroxybenzoate (3-HB), which are then converted to protocatechuate or gentisate. nih.govresearchgate.net

Metabolic Intermediates Identification

While specific metabolic studies on this compound are not extensively detailed in the available literature, research on structurally similar chlorobenzoates provides a strong basis for understanding its potential metabolic fate. The degradation of chlorobenzoates by microorganisms typically involves a series of enzymatic reactions that lead to the formation of various intermediates.

For instance, anaerobic bacterial consortia have been shown to metabolize 2-chloro-5-hydroxybenzoate, a positional isomer of the parent compound's core structure. In this process, the initial step is reductive dehalogenation at the ortho position, yielding 3-hydroxybenzoate. nih.gov This suggests that the chlorine atom is removed early in the metabolic pathway.

In the case of other chlorinated benzoates, the metabolic pathways are also well-characterized. The metabolism of 3-chlorobenzoate (B1228886) by a Pseudomonas species has been found to produce 3-chlorodihydrodihydroxybenzoate and 3-chlorocatechol (B1204754) as intermediates. nih.gov Similarly, the degradation of 2,5-dichlorobenzoate (B1240473) by Pseudomonas putida P111 results in the accumulation of 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene. nih.gov

The degradation of 2-chlorobenzoate (B514982) by anaerobic bacterial consortia leads to the formation of benzoate (B1203000) through reductive dehalogenation. nih.gov Furthermore, studies on Pseudomonas aeruginosa have shown its capability to degrade mono-, di-, and trihalogenated benzoic acids, indicating a broad specificity of the involved enzymes. nih.gov The initial attack on these compounds is often catalyzed by dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. nih.govnih.gov These chlorocatechols are then further metabolized. nih.gov

These findings from related compounds suggest that the metabolism of this compound would likely proceed through initial dehalogenation or hydroxylation, followed by ring cleavage.

Table 1: Identified Metabolic Intermediates of Related Chlorobenzoates

Original Compound Microorganism/Consortium Identified Intermediate(s)
2-chloro-5-hydroxybenzoate Anaerobic bacterial consortia 3-hydroxybenzoate nih.gov
3-chlorobenzoate Pseudomonas sp. 3-Chlorodihydrodihydroxybenzoate, 3-chlorocatechol nih.gov
2,5-dichlorobenzoate Pseudomonas putida P111 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene nih.gov
2-chlorobenzoate Anaerobic bacterial consortia Benzoate nih.gov
2,6-dichlorobenzoate Anaerobic bacterial consortia Benzoate nih.gov
2,4-dichlorobenzoate Anaerobic bacterial consortia 4-chlorobenzoate nih.gov

Bioremediation Potential of Related Compounds

The bioremediation of environments contaminated with chlorinated aromatic compounds is an area of significant research interest. Microorganisms, particularly bacteria, have demonstrated the ability to use chlorinated benzoates as a source of carbon and energy, leading to their degradation and detoxification. nih.govclu-in.org

Both aerobic and anaerobic metabolic pathways for the degradation of chlorobenzoates have been identified. nih.gov Under aerobic conditions, bacteria such as Pseudomonas and Burkholderia species are known to degrade chlorobenzoates with up to four chlorine atoms. nih.gov The degradation process is typically initiated by dioxygenase enzymes, which convert the chlorobenzoates into chlorocatechols. nih.gov These intermediates are subsequently mineralized to carbon dioxide and chloride ions. nih.gov For example, Pseudomonas aeruginosa JB2 can utilize 2-chlorobenzoate, 3-chlorobenzoate, 2,3-dichlorobenzoate, and 2,5-dichlorobenzoate as its sole carbon and energy source. scilit.com Similarly, Pseudomonas putida P111 is capable of growing on several mono- and di-chlorinated benzoates. nih.gov

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. microbe.com This process is particularly effective for highly chlorinated benzenes. nih.gov Anaerobic bacterial consortia have been shown to dehalogenate various chlorobenzoates, such as 2-chlorobenzoate, 2,6-dichlorobenzoate, 2,4-dichlorobenzoate, and 2-chloro-5-hydroxybenzoate, exclusively at the ortho position. nih.gov

The efficiency of bioremediation can be influenced by various environmental factors. For instance, in a denitrifying chemostat, a mixed microbial culture was able to completely degrade a mixture of benzoate and 3-chlorobenzoate without the production of toxic intermediates. nih.gov The presence of oxygen in such systems can be utilized as a terminal electron acceptor, coexisting with denitrification. nih.gov

Enhanced bioremediation strategies, which involve stimulating indigenous microbial populations by adding electron donors or nutrients, can accelerate the degradation of chlorinated compounds in contaminated sites. clu-in.orgepa.gov

Table 2: Microorganisms with Bioremediation Potential for Related Chlorobenzoates

Microorganism Degraded Compound(s)
Pseudomonas aeruginosa JB2 2-chlorobenzoate, 3-chlorobenzoate, 2,3-dichlorobenzoate, 2,5-dichlorobenzoate nih.govscilit.com
Pseudomonas putida P111 2-chloro-, 3-chloro-, 4-chloro-, 2,3-dichloro-, 2,4-dichloro-, and 2,3,5-trichlorobenzoates nih.gov
Burkholderia cepacia 2-chlorobenzoic acid sigmaaldrich.com
Pseudomonas sp. 3-chlorobenzoate nih.gov
Anaerobic bacterial consortia 2-chlorobenzoate, 2-bromobenzoate, 2,6-dichlorobenzoate, 2,4-dichlorobenzoate, 2-chloro-5-hydroxybenzoate nih.gov
Mixed microbial culture Benzoate, 3-chlorobenzoate nih.gov

Environmental Fate and Degradation Pathways in Environmental Chemistry

Abiotic Degradation Processes

Photolysis Studies

No specific studies on the photolysis of Methyl 2-chloro-3-hydroxybenzoate were found in the reviewed scientific literature. While chlorophenols and other chlorinated aromatic compounds can undergo photodegradation, specific data for this compound, including reaction rates, quantum yields, and influencing factors like pH and natural sensitizers, are not available. nih.gov

Hydrolysis in Aqueous Environments

There is no specific information available on the hydrolysis of this compound in aqueous environments. The hydrolysis of esters is a known process that can be influenced by pH and temperature, leading to the formation of a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org Studies on other chlorobenzoate esters have been conducted, but specific kinetic data and product identification for the hydrolysis of this compound under various environmental conditions have not been reported. researchgate.net

Biotic Degradation Processes

Aerobic and Anaerobic Biodegradation

No studies specifically investigating the aerobic or anaerobic biodegradation of this compound were identified. Research on the biodegradation of other chlorinated benzoic acids, such as 2-chlorobenzoic acid, 3-chlorobenzoic acid, and 4-chlorobenzoic acid, has been performed, revealing various microbial degradation pathways. jbarbiomed.comresearchgate.netnih.gov However, the specific microorganisms and pathways involved in the degradation of this compound have not been documented.

Identification of Degradation Products and Metabolites

As no studies on the biodegradation of this compound were found, there is no information available regarding its degradation products and metabolites. The degradation of related compounds often involves hydroxylation, dechlorination, and ring cleavage, but the specific intermediates and final products for this compound are unknown.

Role of Microbial Communities in Biotransformation

There is no information on the specific microbial communities involved in the biotransformation of this compound. While various bacteria have been shown to degrade other chlorinated aromatic compounds, the microorganisms capable of transforming this compound have not been isolated or identified. researchgate.netwits.ac.zanih.govnih.govnih.gov

Environmental Distribution and Persistence of this compound

The environmental behavior of this compound is governed by its physicochemical properties, which influence its movement between air, water, and soil, and its susceptibility to various degradation processes. While specific experimental data for this compound are limited, its environmental fate can be inferred from its structural characteristics and data from analogous compounds such as chlorobenzoic acids and other substituted benzoates.

Mobility and Transport in Environmental Compartments

The mobility and transport of a chemical in the environment are largely determined by its partitioning behavior between different environmental phases. Key parameters include the octanol-water partition coefficient (LogP), soil organic carbon-water (B12546825) partitioning coefficient (Koc), vapor pressure, and water solubility.

Limited data are available for this compound, with some of its physicochemical properties being estimated through computational models. A predicted LogP value of 2.14 suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment epa.gov. The vapor pressure is predicted to be very low, at approximately 0.0 mmHg at 25°C, indicating that the compound is not likely to be significantly transported in the atmosphere epa.gov.

The mobility of the compound in soil is largely influenced by its adsorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). For a related compound, p-chlorobenzoic acid, the Koc is estimated to be 42, suggesting very high mobility in soil nih.gov. Given its structural similarities, this compound may also exhibit relatively high mobility in soil, particularly in soils with low organic matter content. The presence of a polar hydroxyl group and the potential for the ester group to undergo hydrolysis can influence its interaction with soil and water.

The pKa of the parent acid, 2-chloro-3-hydroxybenzoic acid, will also affect its environmental distribution. For comparison, the pKa of 2-chlorobenzoic acid is 2.90, and for 3-chlorobenzoic acid, it is 3.84 ulaval.ca. These values indicate that these acids will exist predominantly in their anionic forms in typical environmental pH ranges (6-9). This dissociation increases water solubility and can reduce adsorption to soil, thereby increasing mobility in aqueous environments. While the ester group in this compound is not ionizable, its potential hydrolysis to the corresponding carboxylic acid would lead to the formation of a more mobile anion.

Table 1: Physicochemical Properties of this compound and Related Compounds

Property Value Compound Source
LogP 2.14 (Predicted) This compound epa.gov
Vapor Pressure 0.0±0.6 mmHg at 25°C (Predicted) This compound epa.gov
Boiling Point 294.9±20.0 °C at 760 mmHg (Predicted) This compound epa.gov
pKa 3.98 p-Chlorobenzoic acid nih.gov
Koc 42 (Estimated) p-Chlorobenzoic acid nih.gov

Persistence in Soil and Water Systems

The persistence of this compound in the environment is determined by its resistance to degradation through biological and chemical processes, such as biodegradation, hydrolysis, and photolysis.

Biodegradation: The biodegradation of chlorinated aromatic compounds is a key process in their removal from the environment. Studies on monochlorinated benzoic acids have shown that the position of the chlorine atom significantly influences the rate of degradation. Generally, 3- and 4-chlorobenzoates are more readily degraded by soil and sediment microorganisms under anaerobic conditions than 2-chlorobenzoate (B514982), which is often metabolized much more slowly nih.gov. This suggests that the 2-chloro substitution in this compound might confer a degree of resistance to biodegradation. The ester group, however, can be a site for initial transformation. The hydrolysis of the ester to the corresponding carboxylic acid, 2-chloro-3-hydroxybenzoic acid, is a likely initial step in its biodegradation pathway.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases. This process would yield 2-chloro-3-hydroxybenzoic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. In the environment, this abiotic process can be a significant degradation pathway, converting the ester into its more water-soluble and potentially more mobile acid form.

Photolysis: Photolysis, or degradation by sunlight, can also contribute to the breakdown of organic compounds in the environment. While specific data for this compound is not available, studies on related compounds like p-chlorobenzoic acid indicate that it may be susceptible to direct photolysis by sunlight as it absorbs light at wavelengths greater than 290 nm nih.gov. The hydroxyl and chloro substituents on the benzene (B151609) ring can influence the compound's absorption of UV radiation and its subsequent photochemical reactivity.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is paramount for the advancement of chemical research. For Methyl 2-chloro-3-hydroxybenzoate, future research is likely to focus on moving beyond traditional esterification methods.

One promising area is the exploration of catalyst-free domino reactions . These reactions, which form multiple chemical bonds in a single sequence, offer high efficiency and sustainability. For instance, a catalyst-free, four-component domino reaction has been successfully used to synthesize functionalized 3-acyl-1,5-benzodiazepines, demonstrating the potential for complex molecule construction without the need for traditional catalysts. nih.gov The application of such a strategy to the synthesis of this compound from readily available starting materials could significantly improve yield and reduce waste.

Another avenue of interest is the use of novel catalytic systems . Research into the synthesis of functionalized benzoates has shown the effectiveness of imidazolium-based ionic liquids as catalysts. researchgate.net These catalysts can reduce reaction times and enhance yields in the synthesis of various derivatives. researchgate.net Future studies could investigate the application of these or similar catalytic systems to the esterification of 2-chloro-3-hydroxybenzoic acid, potentially leading to more efficient and selective production of the target methyl ester. The development of new catalysts is a key area of focus in organic synthesis, with the goal of creating more economical and environmentally friendly processes. youtube.com

Advanced Computational Modeling and AI-Driven Discovery

The integration of computational tools and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these technologies offer powerful predictive capabilities.

Machine learning models are increasingly being used to predict the outcomes of chemical reactions, including the regioselectivity of electrophilic aromatic substitutions. acs.orgresearchgate.netnih.gov Such models, which can take a simple chemical structure input (like a SMILES string) and predict reactive sites with high accuracy, could be invaluable in designing synthetic routes to derivatives of this compound. acs.orgresearchgate.netnih.gov This predictive power can streamline the synthesis of analogue libraries for biological screening. acs.orgnih.gov Furthermore, machine learning is being applied to elucidate complex reaction pathways, such as the conversion of polyolefins to aromatic compounds, which could inspire novel synthetic strategies. acs.org

Exploration of New Biological Targets and Therapeutic Areas

While the specific biological activities of this compound are not yet well-documented, research on structurally related compounds provides a roadmap for future investigations.

Derivatives of 1,3-benzoxazol-2(3H)-one , which share a substituted benzene (B151609) ring, have been synthesized and tested for their antimicrobial and cytotoxic properties. nih.gov This suggests that this compound and its derivatives could be explored for similar activities. The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Furthermore, a novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , has been investigated as a potential alternative to aspirin, showing anti-inflammatory, analgesic, and antiplatelet activity. nih.govresearchgate.net Given the structural similarities, particularly the substituted benzoate (B1203000) core, this compound could be a candidate for similar therapeutic applications. Future research should involve screening the compound against a panel of biological targets to uncover its pharmacological profile. The biological activity of related compounds like methyl (2Z)-2-chloro-2-hydroxyiminoacetate, which has shown antimicrobial and enzyme-inhibiting properties, further supports the potential for discovering valuable biological functions.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce the environmental impact of chemical processes.

Future research on the synthesis of this compound will likely focus on environmentally friendly esterification methods . One such approach is the use of solid acid catalysts, like modified montmorillonite (B579905) K10, which can facilitate the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org These catalysts are often reusable, cost-effective, and lead to high yields, making them an attractive alternative to traditional mineral acids. ijstr.org The catalytic methyl esterification of fluorinated aromatic carboxylic acids using a heterogeneous catalyst has also been shown to be highly efficient, significantly reducing reaction times. researchgate.netrsc.org

The use of greener catalysts and reaction media is a central theme in sustainable synthesis. For instance, Rochelle salt has been utilized as a novel green catalyst for the three-component reaction to synthesize substituted chromenes. researchgate.net Exploring the use of such benign catalysts for the synthesis of this compound could lead to more sustainable manufacturing processes. The broader field of green chemistry also emphasizes the use of renewable resources and the design of less toxic molecules, which are important considerations for the future development and application of this compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for Methyl 2-chloro-3-hydroxybenzoate?

The compound can be synthesized via stepwise esterification and halogenation. For example, a general procedure involves reacting 2-chloro-3-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄), followed by purification via recrystallization. A similar method described for methyl benzoate derivatives uses controlled temperature (e.g., 35°C) and bases like DIPEA to optimize yields .

Q. How should researchers purify this compound to ensure high purity?

Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are effective. Evidence from analogous compounds highlights the use of precipitation by adding low-polarity solvents (e.g., LP) to isolate crystalline products .

Q. What analytical methods are suitable for characterizing this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is recommended for purity analysis. Structural confirmation can be achieved via NMR (¹H/¹³C) and mass spectrometry (ESI-MS). Reference standards with >97% purity, as used for structurally similar chloro-hydroxybenzoic acids, ensure reliability .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Engineering controls (e.g., local exhaust ventilation) and emergency showers/eyewash stations are mandatory. Contaminated clothing must be removed immediately and laundered professionally .

Advanced Research Questions

Q. How can reaction mechanisms for the chlorination step in this compound synthesis be elucidated?

Kinetic studies using NMR or in-situ IR spectroscopy can track intermediate formation. For example, monitoring the displacement of hydroxyl groups by chlorine in the presence of POCl₃ or SOCl₂ under controlled conditions (e.g., anhydrous, 0–5°C) helps identify rate-limiting steps .

Q. What factors influence the stability of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation. Hydrolysis of the ester bond is a key degradation pathway; buffered solutions (pH 1–13) and HPLC-MS analysis help identify breakdown products like 2-chloro-3-hydroxybenzoic acid .

Q. How can impurities in this compound batches be profiled and quantified?

Impurity profiling via HPLC-MS with a polar-embedded column (e.g., Zorbax SB-Phenyl) identifies byproducts such as 3-chloro-2-hydroxybenzoic acid (CAS 1927-94-2) or residual solvents. Threshold limits should align with ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. What computational approaches predict the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) evaluates binding affinities. QSAR models trained on analogs like methyl 3-(2-chloropropan-2-yl)benzoate can correlate substituent effects with anti-inflammatory activity .

Q. How does this compound compare to structural analogs in drug delivery applications?

Comparative studies using logP (octanol/water) and permeability assays (Caco-2 cells) assess bioavailability. For instance, replacing the hydroxyl group with methoxy (as in methyl 2-methoxy-3-chlorobenzoate) increases lipophilicity but may reduce solubility .

Q. What advanced spectroscopic techniques resolve tautomerism in this compound?

Variable-temperature NMR (e.g., -40°C to 80°C) and IR spectroscopy in deuterated DMSO can detect keto-enol tautomerism. DFT calculations (B3LYP/6-311+G**) further validate dominant tautomeric forms in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-3-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-3-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.